![molecular formula C22H31NO2 B14183220 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol CAS No. 915951-44-9](/img/structure/B14183220.png)
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol is an organic compound that features a benzyloxy group, a phenylpropylamino group, and a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzyloxy compound with a suitable halide, followed by the introduction of the phenylpropylamino group through nucleophilic substitution. The final step often includes the reduction of an intermediate to yield the desired hexanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The phenylpropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the compound may produce primary or secondary alcohols.
Scientific Research Applications
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenylpropylamino groups may facilitate binding to these targets, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)aniline: Shares the benzyloxy group but differs in the amine substitution.
3-(Benzyloxy)benzoic acid: Contains a benzyloxy group but has a carboxylic acid instead of an alcohol.
3-(Benzyloxy)propylamine: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various reactions and interact with multiple molecular targets, making it a versatile compound in research and industry.
Properties
CAS No. |
915951-44-9 |
|---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-phenylmethoxy-1-(3-phenylpropylamino)hexan-2-ol |
InChI |
InChI=1S/C22H31NO2/c1-2-10-22(25-18-20-13-7-4-8-14-20)21(24)17-23-16-9-15-19-11-5-3-6-12-19/h3-8,11-14,21-24H,2,9-10,15-18H2,1H3 |
InChI Key |
CLCNTEJIKDSYON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CNCCCC1=CC=CC=C1)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


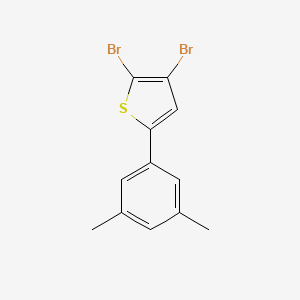
![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
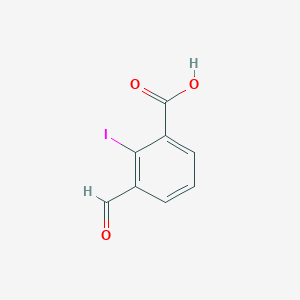
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)
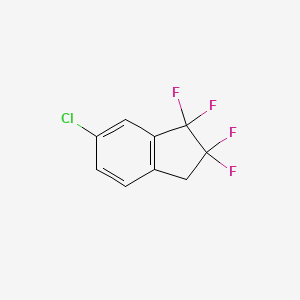
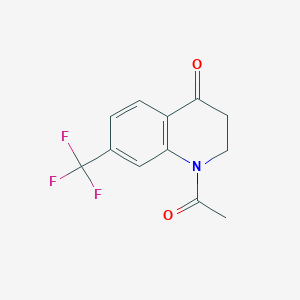
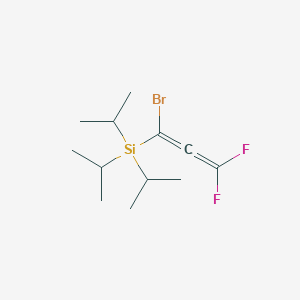
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
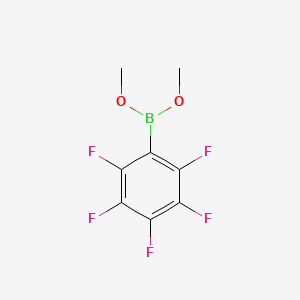
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
